Cas no 90417-05-3 (6-methylcinnolin-4-ol)

6-methylcinnolin-4-ol structure
6-methylcinnolin-4-ol structure
Product name:6-methylcinnolin-4-ol
CAS No:90417-05-3
MF:C9H8N2O
Molecular Weight:160.17262
MDL:MFCD18483620
CID:788818
PubChem ID:10511155

6-methylcinnolin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-Cinnolinol, 6-methyl-
    • 6-methyl-1H-cinnolin-4-one
    • 90417-05-3
    • DTXSID90440976
    • MFCD18483620
    • AKOS016392789
    • SCHEMBL12034330
    • NS-01249
    • 6-methylcinnolin-4-ol
    • CCG-320935
    • CS-0367346
    • MDL: MFCD18483620
    • インチ: InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12)
    • InChIKey: LUADOWMFHAXHRU-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)NN=CC2=O

計算された属性

  • 精确分子量: 160.063662883g/mol
  • 同位素质量: 160.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • XLogP3: 1.2

6-methylcinnolin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM529051-1g
6-Methylcinnolin-4-ol
90417-05-3 97%
1g
$998 2024-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD659112-1g
6-Methylcinnolin-4-ol
90417-05-3 97%
1g
¥5712.0 2024-04-17
TRC
B498213-50mg
6-methylcinnolin-4-ol
90417-05-3
50mg
$ 230.00 2022-06-07
OTAVAchemicals
6466404-1000MG
6-methylcinnolin-4-ol
90417-05-3 95%
1g
$742 2023-07-03
OTAVAchemicals
6466404-250MG
6-methylcinnolin-4-ol
90417-05-3 95%
250MG
$403 2023-07-03
Ambeed
A908051-1g
6-Methylcinnolin-4-ol
90417-05-3 97%
1g
$832.0 2024-05-30
TRC
B498213-10mg
6-methylcinnolin-4-ol
90417-05-3
10mg
$ 70.00 2022-06-07
TRC
B498213-100mg
6-methylcinnolin-4-ol
90417-05-3
100mg
$ 365.00 2022-06-07
OTAVAchemicals
6466404-50MG
6-methylcinnolin-4-ol
90417-05-3 95%
50MG
$201 2023-07-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438016-1g
6-Methylcinnolin-4-ol
90417-05-3 97%
1g
¥6854.00 2024-04-26

6-methylcinnolin-4-ol 関連文献

6-methylcinnolin-4-olに関する追加情報

Comprehensive Guide to 4-Cinnolinol, 6-methyl- (CAS No. 90417-05-3): Properties, Applications, and Market Insights

4-Cinnolinol, 6-methyl- (CAS No. 90417-05-3) is a specialized organic compound belonging to the cinnoline family. This heterocyclic compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for novel bioactive molecules, 6-methyl-4-cinnolinol has emerged as a promising candidate for various applications.

The molecular structure of 4-Cinnolinol, 6-methyl- features a cinnoline core with a hydroxyl group at position 4 and a methyl substituent at position 6. This specific arrangement contributes to its distinct chemical behavior, making it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a pharmacophore in medicinal chemistry.

Recent studies have explored the biological activity of 6-methyl-4-cinnolinol derivatives, with promising results in enzyme inhibition and receptor modulation. The compound's ability to interact with various biological targets has positioned it as a focus area in precision medicine research. Many scientists are investigating its potential in developing treatments for chronic conditions, aligning with current healthcare trends toward personalized therapies.

In the field of organic synthesis, 4-Cinnolinol, 6-methyl- serves as a versatile building block for creating more complex molecular architectures. Its reactivity patterns make it particularly useful for constructing nitrogen-containing heterocycles, which are prevalent in many commercially important compounds. The growing interest in sustainable chemistry has also led to investigations into greener synthesis routes for this valuable intermediate.

The market for cinnoline derivatives like 6-methyl-4-cinnolinol has shown steady growth, driven by expanding applications in pharmaceutical development and agricultural chemistry. Industry analysts note increasing demand from research institutions and specialty chemical manufacturers. With the rise of AI-assisted drug discovery, computational studies of this compound's properties have become more prevalent, creating new opportunities for its utilization.

Quality control and characterization of 4-Cinnolinol, 6-methyl- require advanced analytical techniques. Modern laboratories employ HPLC, mass spectrometry, and NMR spectroscopy to ensure purity and verify structural integrity. These analytical methods have become more accessible with technological advancements, facilitating broader research into this compound's potential.

Environmental considerations surrounding 6-methyl-4-cinnolinol production and use have gained attention in recent years. Researchers are investigating its biodegradation pathways and ecotoxicological profile to ensure sustainable practices. This aligns with the chemical industry's growing emphasis on green chemistry principles and responsible innovation.

Future research directions for 4-Cinnolinol, 6-methyl- include exploring its potential in material science applications, particularly in electronic materials and sensors. The compound's unique electronic properties make it interesting for developing novel organic semiconductors and photovoltaic materials, areas experiencing rapid growth due to renewable energy initiatives.

For researchers working with 90417-05-3, proper handling and storage recommendations include protection from light and moisture. While not classified as hazardous under standard conditions, appropriate laboratory practices should always be followed when handling any chemical substance. The scientific community continues to discover new facets of this versatile compound's chemistry and applications.

As interest in nitrogen heterocycles grows across multiple industries, 4-Cinnolinol, 6-methyl- remains an important subject of study. Its combination of synthetic accessibility and functional versatility ensures it will continue to play a role in advancing various fields of chemical research and development. The compound's journey from laboratory curiosity to valuable research tool exemplifies the potential of focused heterocyclic chemistry investigations.

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